REACTION_CXSMILES
|
[N:1]([CH:4]([C:6]1[N:11]=[C:10]([CH3:12])[C:9]([F:13])=[CH:8][CH:7]=1)[CH3:5])=[N+]=[N-]>[Pd]>[F:13][C:9]1[CH:8]=[CH:7][C:6]([CH:4]([NH2:1])[CH3:5])=[N:11][C:10]=1[CH3:12]
|
Name
|
6-(1-azidoethyl)-3-fluoro-2-methylpyridine
|
Quantity
|
567 mg
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])C(C)C1=CC=C(C(=N1)C)F
|
Name
|
|
Quantity
|
242 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was evacuated
|
Type
|
ADDITION
|
Details
|
MeOH (6 ml) was added
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered through a plug of diatomaceous earth, which
|
Type
|
WASH
|
Details
|
was subsequently washed well with MeOH
|
Type
|
CONCENTRATION
|
Details
|
The filtrates were concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=CC(=NC1C)C(C)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 404 mg | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 83.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |